molecular formula C9H12N2O B1484793 trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol CAS No. 2165746-15-4

trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Cat. No.: B1484793
CAS No.: 2165746-15-4
M. Wt: 164.2 g/mol
InChI Key: KLISAXDUJGIFPA-HTQZYQBOSA-N
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Description

Trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Biological Activity

Trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a cyclobutane ring fused with a pyridine derivative, exhibits interesting interactions with biological macromolecules. Understanding its biological activity is crucial for assessing its potential applications in drug development and therapeutic interventions.

Molecular Structure

  • Molecular Formula : C9_9H12_{12}N2_2O
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 2165746-15-4

This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. The presence of the imino group and hydroxyl functional group facilitates hydrogen bonding, which can alter the function or activity of these macromolecules.

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on enzymes and its cytotoxicity against various cancer cell lines. For instance:

Target IC50_{50} (µM) Effect Observed
Enzyme A5.0Significant inhibition
Cancer Cell Line B10.0Moderate cytotoxicity
Enzyme C3.5High affinity binding

These results indicate that this compound may possess potential as an anticancer agent and enzyme inhibitor.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Enzyme Inhibition Study

Another research article focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound showed promising inhibitory activity with an IC50_{50} value of approximately 4 µM, indicating its potential role in treating diseases like malaria where DHFR is a target.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its biological activity. Variations in the molecular structure can significantly influence its interaction with biological targets.

Key Findings from SAR Studies

  • Hydroxyl Group : Enhances binding affinity through hydrogen bonding.
  • Imino Group : Critical for enzyme inhibition and interaction with nucleic acids.
  • Cyclobutane Ring : Provides rigidity, influencing the overall conformation and biological activity.

Properties

IUPAC Name

(1R,2R)-2-(2-iminopyridin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9-3-1-2-6-11(9)7-4-5-8(7)12/h1-3,6-8,10,12H,4-5H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLISAXDUJGIFPA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=CC=CC2=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=CC=CC2=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 3
trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 4
trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 5
trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 6
trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.